molecular formula C17H15N5OS2 B11399960 5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11399960
M. Wt: 369.5 g/mol
InChI Key: NLTTXOMCYJHGBZ-UHFFFAOYSA-N
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Description

5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of triazole, thiophene, and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Thiol Addition: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Oxadiazole Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxadiazole ring.

Chemical Reactions Analysis

5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: The compound is used in various biological assays to study its interaction with different enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The thiophene and oxadiazole rings contribute to the compound’s ability to interact with cellular membranes and proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C17H15N5OS2

Molecular Weight

369.5 g/mol

IUPAC Name

5-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H15N5OS2/c1-11-5-3-6-13(9-11)22-12(2)19-20-17(22)25-10-15-18-16(21-23-15)14-7-4-8-24-14/h3-9H,10H2,1-2H3

InChI Key

NLTTXOMCYJHGBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CS4)C

Origin of Product

United States

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